molecular formula C15H16BrNO2 B4601169 N-(4-bromophenyl)-3-(5-ethyl-2-furyl)propanamide

N-(4-bromophenyl)-3-(5-ethyl-2-furyl)propanamide

Cat. No.: B4601169
M. Wt: 322.20 g/mol
InChI Key: HOHXKANRNGMGBN-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-(5-ethyl-2-furyl)propanamide is a useful research compound. Its molecular formula is C15H16BrNO2 and its molecular weight is 322.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.03644 g/mol and the complexity rating of the compound is 290. The solubility of this chemical has been described as 4.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods and Chemical Reactions

  • Synthesis of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide demonstrates the chemical versatility of similar compounds, through reactions with nucleophiles and active methylene compounds, leading to various derivatives including selenadiazolines and thiadiazolines. This showcases the compound's utility in synthesizing pyrazole derivatives, hinting at its relevance in creating complex chemical structures (Hassaneen et al., 1991).

  • Preparation and root growth-modulatory activity of related N-substituted 2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)propanamides were studied, indicating the compound's potential in agricultural applications, particularly as a root growth modulator in seeds. This highlights its role in exploring environmentally friendly herbicides (Kitagawa et al., 2001).

  • Deprotonation of β-Bromopropionanilides study revealed the compound's reactivity leading to different products, such as β-lactams or acrylanilides, under various conditions. This demonstrates its applicability in selectively synthesizing compounds with significant biological activities, emphasizing the importance of experimental conditions in chemical reactions (Pandolfi et al., 2019).

Potential Biological and Physical Properties

  • Linear, second, and third-order nonlinear optical properties of novel noncentrosymmetric donor-acceptor configure chalcone derivatives, including those related to N-(4-bromophenyl)-3-(5-ethyl-2-furyl)propanamide, were analyzed. These findings suggest potential applications in semiconductor devices due to favorable charge transport properties, indicating its utility in electronic and optoelectronic applications (Shkir et al., 2019).

  • Antifungal evaluation of novel analogs related to the compound showed varying degrees of activity against several fungal strains, presenting a potential application in developing new antifungal agents. This underscores the compound's relevance in pharmaceutical research, particularly in discovering treatments for fungal infections (Terzioğlu Klip et al., 2010).

Properties

IUPAC Name

N-(4-bromophenyl)-3-(5-ethylfuran-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2/c1-2-13-7-8-14(19-13)9-10-15(18)17-12-5-3-11(16)4-6-12/h3-8H,2,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHXKANRNGMGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641900
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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